3-Cyano-4-chloroaniline hydrochloride
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Overview
Description
3-Cyano-4-chloroaniline hydrochloride is a chemical compound with the molecular formula C7H5ClN2·HCl. It is a derivative of benzonitrile, where the amino group is positioned at the fifth carbon and the chlorine atom at the second carbon of the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
From 2-Aminobenzonitrile: One method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide in acetonitrile.
From 5-Chloroisatin-β-oxime: Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate.
Industrial Production Methods
Industrial production methods for 5-amino-2-chlorobenzonitrile;hydrochloride typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of raw materials and cost considerations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Cyano-4-chloroaniline hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, using an amine nucleophile can yield substituted amines.
Oxidation: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
3-Cyano-4-chloroaniline hydrochloride is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-chlorobenzonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups on the benzene ring allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-5-fluorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
Uniqueness
3-Cyano-4-chloroaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
5-amino-2-chlorobenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUSPJBLNDTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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